molecular formula C12H14ClNO3S B12071625 (Bupropion Impurity)

(Bupropion Impurity)

Cat. No.: B12071625
M. Wt: 287.76 g/mol
InChI Key: NUKIHEHYUSKICU-UHFFFAOYSA-N
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Description

Bupropion impurity refers to the by-products or degradation products formed during the synthesis, storage, or metabolism of bupropion, a medication primarily used as an antidepressant and smoking cessation aid. These impurities can arise from various sources, including the manufacturing process, storage conditions, or metabolic pathways in the body. Understanding these impurities is crucial for ensuring the safety, efficacy, and quality of bupropion as a pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bupropion hydrochloride typically involves the reaction of 3-chloropropiophenone with tert-butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography to obtain bupropion hydrochloride in its pure form .

Industrial Production Methods

In industrial settings, the production of bupropion hydrochloride is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of greener solvents and catalysts is also explored to minimize environmental impact and enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bupropion impurity can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different degradation products, which may affect the stability and efficacy of the drug.

Common Reagents and Conditions

    Oxidation: Bupropion can undergo oxidation in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur when bupropion reacts with nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include hydroxybupropion, threohydrobupropion, and erythrohydrobupropion. These metabolites and degradation products are important for understanding the pharmacokinetics and pharmacodynamics of bupropion .

Scientific Research Applications

Bupropion impurity has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bupropion impurity involves its interaction with various molecular targets and pathways. Bupropion primarily acts as a norepinephrine and dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft and enhances their signaling. The impurities of bupropion may also interact with these pathways, potentially affecting the overall pharmacological profile of the drug .

Comparison with Similar Compounds

Bupropion impurity can be compared with other similar compounds, such as:

The uniqueness of bupropion impurity lies in its specific chemical structure and the resulting pharmacological effects. Understanding these impurities helps in optimizing the formulation and ensuring the safety and efficacy of bupropion-containing medications.

Properties

IUPAC Name

6-(3-chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-7-12(17,8-3-2-4-9(13)5-8)18-6-10(14-7)11(15)16/h2-5,7,10,14,17H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKIHEHYUSKICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SCC(N1)C(=O)O)(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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